

Thermodynamic Properties of 1-Methyl-2-propylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-2-propylcyclohexane*

Cat. No.: *B1617565*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Methyl-2-propylcyclohexane**, a substituted cycloalkane. The document presents a compilation of experimental and computationally derived data for its isomers, details the methodologies for their determination, and offers a logical workflow for acquiring these essential physicochemical parameters. This information is critical for applications ranging from chemical process design and safety analysis to understanding molecular interactions in drug development.

Core Thermodynamic and Physical Properties

1-Methyl-2-propylcyclohexane (C₁₀H₂₀, Molar Mass: 140.27 g/mol) exists as two primary stereoisomers: **cis-1-Methyl-2-propylcyclohexane** and **trans-1-Methyl-2-propylcyclohexane**. [1] Their distinct spatial arrangements lead to differences in their thermodynamic properties. The following tables summarize key thermodynamic and physical data available for these isomers.

Table 1: General and Critical Properties

Property	Value (cis isomer)	Value (trans isomer)	Value (unspecified isomer)	Unit	Source
CAS Registry Number	4926-71-0	42806-77-9	4291-79-6	-	[2] [3]
Normal Boiling Point (T _b)	-	-	449.30 ± 3.00	K	[4]
Normal Melting Point (T _f)	-	-	205.60	K	[4]
Critical Temperature (T _c)	-	-	639.52	K	[4]
Critical Pressure (P _c)	-	-	2485.07	kPa	[4]
Critical Volume (V _c)	-	-	0.527	m ³ /kmol	[4]
McGowan's Characteristic Volume (McVol)	-	-	140.900	ml/mol	[4]

Note: Much of the available data does not specify the isomer, or is estimated using computational methods like the Joback method.

Table 2: Enthalpy and Gibbs Free Energy

Property	Value	Unit	Method/Source
Enthalpy of Formation (Ideal Gas, $\Delta fH^\circ_{\text{gas}}$)	-215.75	kJ/mol	Joback Method[4]
Standard Gibbs Free Energy of Formation (ΔfG°)	50.06	kJ/mol	Joback Method[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	37.97	kJ/mol	Joback Method[4]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	14.56	kJ/mol	Joback Method[4]

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (C_{p,gas})

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method/Source
443.08	299.73	Joback Method[4]
475.82	319.51	Joback Method[4]
508.56	338.41	Joback Method[4]
541.30	356.42	Joback Method[4]
574.04	373.57	Joback Method[4]
606.78	389.89	Joback Method[4]
639.52	405.38	Joback Method[4]

Table 4: Other Physicochemical Properties

Property	Value	Method/Source
Octanol/Water Partition Coefficient (logP)	3.613	Crippen Method[4]
Water Solubility (log10WS in mol/l)	-3.42	Crippen Method[4]
Non-polar Retention Index	983.00, 989.00, 993.00	NIST Webbook[4]

Methodologies for Property Determination

The thermodynamic data presented are derived from a combination of experimental measurements and computational estimations. Below are detailed descriptions of the principal methodologies.

Experimental Protocols

1. Oxygen-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of organic compounds like **1-Methyl-2-propylcyclohexane** is often derived from its enthalpy of combustion, which can be precisely measured using an oxygen-bomb calorimeter.

- Principle: A weighed sample of the substance is completely combusted in a sealed container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature increase is measured.[2][5]
- Apparatus: The setup consists of a high-strength metal bomb, a calorimeter bucket with a known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[6]
- Procedure:
 - A pellet of the liquid sample (typically 0.5-1.0 g) is prepared and placed in a sample holder within the bomb.

- A fuse wire of known length and mass is connected to electrodes, with the wire in contact with the sample.[7]
- The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6]
- The bomb is submerged in the calorimeter's water bath. The initial temperature of the water is recorded.
- The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the water.
- The temperature of the water is recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is predetermined by burning a standard substance like benzoic acid. The heat of combustion of the sample is calculated from the observed temperature change, with corrections made for the heat released by the ignition wire and the formation of acids (e.g., nitric acid from residual nitrogen).[6] The standard enthalpy of formation can then be calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO_2 and H_2O).[8]

2. Differential Scanning Calorimetry (DSC) for Heat Capacity

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.
- Apparatus: A differential scanning calorimeter.
- Procedure: For liquids, the sample is hermetically sealed in a pan to prevent evaporation. The instrument heats the sample and a reference pan at a controlled rate, and the difference in heat flow is measured.[9]
- Data Analysis: By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of the liquid can be determined as a function of temperature.

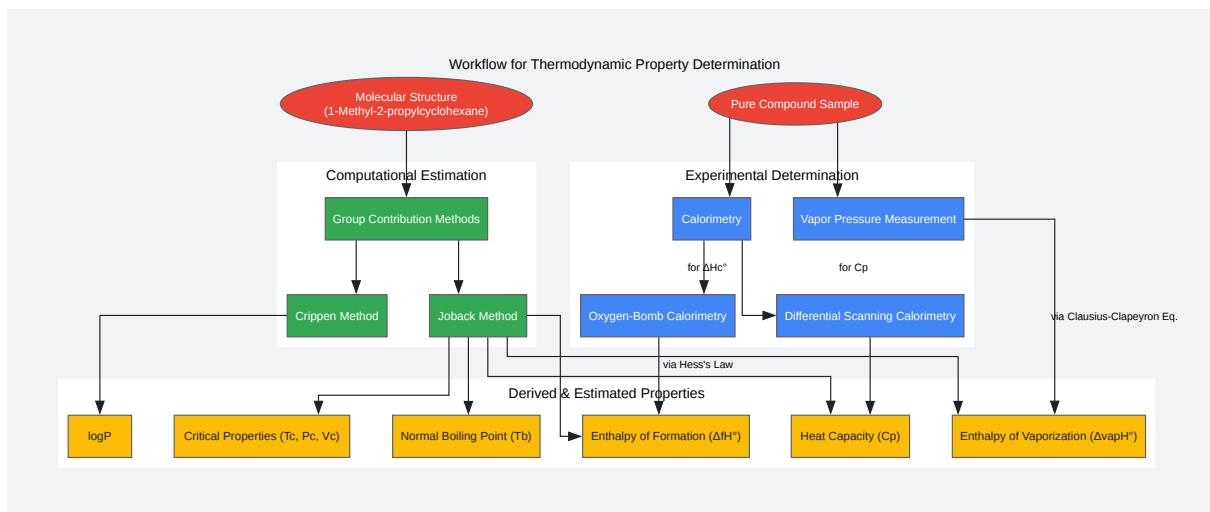
3. Vapor Pressure Determination

- Principle: Methods like the Triple Expansion Method (ASTM D6378) are used to measure the vapor pressure of volatile liquids.[10] A known volume of the liquid is introduced into a temperature-controlled chamber, and the pressure is measured after a series of expansions into a vacuum.
- Apparatus: Automated vapor pressure instrument with a measuring chamber and piston.
- Procedure: A small sample of **1-Methyl-2-propylcyclohexane** is drawn into the measuring chamber. The chamber is sealed, and the volume is expanded in steps. The pressure is recorded after each expansion.
- Data Analysis: The measurements allow for the calculation of the vapor pressure, corrected for the partial pressure of any dissolved air.

Computational Protocols

1. Joback Group Contribution Method

- Principle: This method estimates thermodynamic properties based on the molecular structure of the compound. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed.[11][12]
- Methodology:
 - The chemical structure of **1-Methyl-2-propylcyclohexane** is analyzed to identify its constituent groups (e.g., -CH₃, >CH₂, >CH-, -CH₂- in a ring).
 - Predetermined group contribution values for each property (e.g., critical temperature, normal boiling point, heat of formation, heat capacity coefficients) are retrieved from a database.[13][14]
 - These values are used in specific formulas to calculate the desired thermodynamic property. For example, the ideal gas heat capacity is often expressed as a polynomial function of temperature, with coefficients determined by the sum of group contributions. [12]


- Application: The Joback method is widely used for its simplicity and broad applicability when experimental data is unavailable. However, it is an estimation method and may have significant deviations from experimental values, especially for complex or strained molecules.[11]

2. Crippen Method for logP Estimation

- Principle: The octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity, is estimated using an atom-based contribution method developed by Wildman and Crippen.[15][16]
- Methodology: Each atom in the molecule is classified based on its local environment, and a specific contribution to the overall logP is assigned. The sum of these atomic contributions gives the estimated logP value.[17]
- Application: This method is valuable in drug development and environmental science for predicting the distribution of a compound between aqueous and lipid phases.

Visualizing the Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of a compound like **1-Methyl-2-propylcyclohexane**, integrating both experimental and computational approaches.

[Click to download full resolution via product page](#)

Caption: A flowchart of experimental and computational methods for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scimed.co.uk [scimed.co.uk]
- 3. vernier.com [vernier.com]
- 4. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]
- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 6. hinotek.com [hinotek.com]
- 7. scribd.com [scribd.com]
- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 9. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 10. kelid1.ir [kelid1.ir]
- 11. Joback method - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 15. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]
- 16. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electropotential Index - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of 1-Methyl-2-propylcyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617565#thermodynamic-properties-of-1-methyl-2-propylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com